molecular formula C12H11NO B1596960 (3-pyridin-3-ylphenyl)methanol CAS No. 85553-54-4

(3-pyridin-3-ylphenyl)methanol

Cat. No.: B1596960
CAS No.: 85553-54-4
M. Wt: 185.22 g/mol
InChI Key: TVEWOWFVTBBHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-pyridin-3-ylphenyl)methanol is a heterocyclic compound that incorporates two fundamental and highly significant chemical moieties: a pyridine (B92270) ring and a phenyl methanol (B129727) group. Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast number of natural products, including alkaloids and vitamins. researchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and its capacity to engage in various biological interactions. researchgate.net Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.govsciencepublishinggroup.com

Concurrently, phenyl methanol (benzyl alcohol) derivatives are versatile intermediates in organic synthesis. lookchem.com The hydroxymethyl group (-CH₂OH) attached to the phenyl ring is a reactive site that can undergo a variety of chemical transformations, such as oxidation to aldehydes or carboxylic acids, and esterification. vulcanchem.com This reactivity makes phenyl methanol derivatives valuable building blocks for constructing more complex molecular architectures. The compound this compound, therefore, merges the rich pharmacological potential of the pyridine ring with the synthetic flexibility of the phenyl methanol unit.

The significance of this compound in modern organic synthesis lies primarily in its utility as a versatile scaffold and building block. Its structure, featuring a reactive hydroxyl group and a nucleophilic pyridine nitrogen, allows for a multitude of chemical modifications. This dual reactivity enables chemists to introduce diverse functional groups and build larger, more elaborate molecules.

In the realm of chemical discovery, this compound serves as a key starting material or intermediate for creating novel compounds with potential therapeutic applications. For instance, the core structure of pyridinyl-phenyl is a recognized pharmacophore. Research into related structures has led to the development of new classes of antibacterial agents. google.com Specifically, derivatives such as 3-{4-(Pyridin-3-Yl) Phenyl}-5-(1H-1,2,3-Triazol-1-Ylmethyl)-1,3-Oxazolidin-2-ones have been synthesized and investigated for their antibacterial properties. google.com Furthermore, the pyridin-3-yl-phenyl framework has been incorporated into urea-based compounds that have demonstrated significant antiproliferative activity against various human cancer cell lines. mdpi.com The synthesis of these complex derivatives underscores the role of this compound and analogous structures as foundational elements in the discovery of new biologically active agents.

Research involving this compound has predominantly followed a trajectory focused on its application as an intermediate in the synthesis of more complex molecules for medicinal chemistry. The compound itself is not typically the final product but rather a crucial stepping stone. Its availability from chemical suppliers facilitates its use in various research and development projects. americanelements.comapolloscientific.co.uk

The primary research interest has been in leveraging its structure to create libraries of new chemical entities for biological screening. A significant research path involves its use in constructing compounds targeting diseases like cancer. For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and evaluated for their ability to inhibit the growth of numerous cancer cell lines, with some showing potent activity. mdpi.com Another important trajectory is its implicit role in the development of novel antibiotics. The pyridyl-phenyl-oxazolidinone scaffold has been explored for its potential to combat bacterial infections, addressing the critical need for new antibacterial agents. google.com These research avenues highlight a clear and consistent theme: the strategic use of the this compound framework to access complex molecules with significant potential in drug discovery.

Chemical Data

Table 1: Properties of this compound

PropertyValueSource
CAS Number 85553-54-4 americanelements.comapolloscientific.co.uk
Molecular Formula C₁₂H₁₁NO chemical-suppliers.eu
Molecular Weight 185.22 g/mol apolloscientific.co.uk
IUPAC Name [3-(Pyridin-3-yl)phenyl]methanol apolloscientific.co.uk
Synonyms 3-(Pyridin-3-yl)benzyl alcohol, 3-[3-(Hydroxymethyl)phenyl]pyridine apolloscientific.co.uk
MDL Number MFCD06797488 apolloscientific.co.uk

Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-pyridin-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEWOWFVTBBHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383796
Record name [3-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85553-54-4
Record name [3-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Pyridin 3 Ylphenyl Methanol

Established Synthetic Pathways and Methodological Refinements

The construction of the biaryl scaffold of (3-pyridin-3-ylphenyl)methanol relies on well-established carbon-carbon bond-forming reactions, often followed by or incorporating the reduction of a functional group to the desired hydroxymethyl group.

Multi-step Convergent and Divergent Synthesis Approaches

Synthetic strategies towards this compound and its derivatives can be categorized as either convergent or divergent.

In a convergent synthesis , the two aromatic rings, a pyridine (B92270) derivative and a phenyl derivative, are synthesized or functionalized separately before being coupled in a final key step. This approach allows for the independent and efficient preparation of complex fragments, which are then assembled to form the final product. For instance, a common convergent strategy involves the coupling of a pre-functionalized pyridine species with a phenylmethanol derivative.

A divergent synthesis , on the other hand, starts from a common intermediate that is subsequently elaborated to produce a variety of related compounds. For example, a central biaryl core could be synthesized and then subjected to various functional group transformations to yield this compound and its analogues. This approach is particularly useful for creating a library of compounds for screening purposes. A series of dyes for dye-sensitized solar cells were synthesized using a facile convergent/divergent method, highlighting the flexibility of these approaches in generating diverse molecular structures. researchgate.net

Organometallic Coupling Reactions in this compound Synthesis

Organometallic coupling reactions are the cornerstone for the synthesis of biaryl compounds like this compound. The Suzuki-Miyaura cross-coupling reaction is one of the most reliable and widely used methods. This reaction typically involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or ester with a halogenated phenylmethanol derivative, or vice versa.

A typical Suzuki-Miyaura coupling for the synthesis of a related compound, (3-(6-nitropyridin-3-yl)phenyl)methanol, involves reacting a 6-nitropyridin-3-yl halide with 3-(hydroxymethyl)phenylboronic acid in the presence of a palladium catalyst and a base. This methodology can be adapted for the synthesis of this compound by using a 3-halopyridine and 3-(hydroxymethyl)phenylboronic acid.

Another powerful organometallic method is the Negishi cross-coupling, which utilizes organozinc reagents. These reactions often exhibit high functional group tolerance and can be performed under mild conditions. uni-muenchen.de

The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and purity of the desired product in these coupling reactions.

Reaction Reactants Catalyst Key Features
Suzuki-Miyaura CouplingOrganoboron reagent (e.g., boronic acid) and organohalidePalladium-based (e.g., Pd(PPh₃)₄)High functional group tolerance, mild reaction conditions.
Negishi CouplingOrganozinc reagent and organohalidePalladium or Nickel-basedHigh reactivity and selectivity. uni-muenchen.de

Reductive Transformations in the Preparation of this compound

The hydroxymethyl group of this compound is often introduced through the reduction of a corresponding aldehyde or carboxylic acid derivative. This transformation can be achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for the selective reduction of aldehydes and ketones to alcohols. rsc.org For instance, if the biaryl coupling reaction is performed with a formyl group present on the phenyl ring, a subsequent reduction with NaBH₄ would yield the target alcohol.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both esters and carboxylic acids to alcohols. However, its high reactivity necessitates careful control of reaction conditions.

A one-pot, four-step chemoenzymatic sequence has been described for the synthesis of related primary alcohols, which involves the reduction of a thioester to an aldehyde, followed by a Suzuki-Miyaura coupling and subsequent reduction to the alcohol. rsc.org This highlights the integration of reductive steps within multi-step synthetic sequences.

Novel Catalytic Methods in this compound Preparation

Recent advancements in catalysis offer new and more efficient routes for the synthesis of this compound and its analogues, focusing on improved efficiency, selectivity, and sustainability.

Transition Metal Catalysis for C-C and C-O Bond Formation

Transition metal catalysis remains a vibrant area of research for the synthesis of complex organic molecules. rsc.orgnih.gov Beyond the established cross-coupling reactions, novel catalytic systems are being developed for direct C-H activation and functionalization, which could provide more atom-economical routes to biaryl compounds. rsc.org

For instance, catalysts based on metals like rhodium and cobalt have been employed in C-H functionalization/annulation cascades to construct heterocyclic systems. nih.gov While not directly reported for this compound itself, these methodologies hold promise for future synthetic applications.

The development of new ligands for transition metal catalysts is also crucial for improving their activity and selectivity. researchgate.net Ligand design can influence the electronic and steric properties of the catalyst, enabling challenging transformations.

Organocatalysis in Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the development of stereoselective methods for the synthesis of its chiral analogues is an important area of research, particularly for applications in medicinal chemistry. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. acs.orgresearchgate.net

Organocatalysts can be designed to create chiral environments that favor the formation of one enantiomer of a product over the other. For example, chiral organocatalysts could be employed in the asymmetric reduction of a prochiral ketone precursor to a chiral secondary alcohol.

Although specific examples of organocatalytic synthesis of chiral analogues of this compound are not extensively documented in the provided search results, the principles of organocatalysis are well-established for the stereoselective synthesis of a wide range of chiral alcohols and amines. researchgate.netmdpi-res.comnih.gov The application of these methods to the synthesis of chiral derivatives of this compound represents a promising future direction.

Catalysis Type Key Features Potential Application for this compound
Transition Metal CatalysisHigh efficiency in C-C and C-O bond formation, potential for direct C-H activation. rsc.orgnih.govDirect arylation of pyridine or phenylmethanol derivatives.
OrganocatalysisMetal-free, enables stereoselective transformations. acs.orgresearchgate.netAsymmetric synthesis of chiral analogues of this compound.

Green Chemistry Principles in this compound Synthesis

Traditional Suzuki-Miyaura couplings often rely on volatile and potentially toxic organic solvents. Modern approaches are increasingly shifting towards solvent-free conditions or the use of water as a benign reaction medium. researchgate.netresearchgate.neted.gov

Solvent-Free Synthesis: Mechanochemical methods, where the reaction is induced by grinding solid reactants together, represent a frontier in solvent-free synthesis. organic-chemistry.orgnih.govrsc.org This technique can lead to higher yields in shorter reaction times and simplifies product purification by eliminating the need for solvent removal. For the synthesis of this compound, a solvent-free approach would involve the solid-state mixing of a suitable 3-halobenzyl alcohol derivative with a pyridine-3-boronic acid derivative in the presence of a palladium catalyst and a solid base. Microwave-assisted synthesis is another prominent solvent-free method that can significantly accelerate reaction rates. organic-chemistry.org

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Suzuki-Miyaura reaction can be effectively performed in aqueous media, often with the aid of water-soluble catalysts or phase-transfer agents to overcome the poor water solubility of organic reactants. researchgate.netnih.govacs.org The use of aqueous conditions not only enhances the safety profile of the synthesis but can also facilitate catalyst recycling and product separation. acs.org

Illustrative Conditions for Green Suzuki-Miyaura Reactions Applicable to this compound Synthesis

ParameterSolvent-Free (Mechanochemical)Aqueous Conditions
Catalyst PEPPSI-iPr, Pd/CWater-soluble Pd(II)-sulfosalan complex, Pd/SPhos
Base K₂CO₃ (solid)K₂CO₃, K₃PO₄ (aqueous solution)
Temperature Ambient or with microwave heating (e.g., 110°C)37°C to 100°C
Reaction Time Minutes to a few hoursHours
Advantages No solvent waste, rapid reaction, easy purificationNon-toxic solvent, improved safety, potential for catalyst recycling

This table presents illustrative conditions based on reported green Suzuki-Miyaura reactions for similar biaryl compounds and does not represent experimentally verified data for this compound.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. libretexts.orgacs.org High atom economy is crucial for minimizing waste and creating more sustainable chemical processes. researchgate.netacs.orgnih.gov

In the context of synthesizing this compound, the choice of reactants for the Suzuki-Miyaura coupling significantly impacts the atom economy. For instance, using aryl chlorides as starting materials is preferable to aryl bromides or iodides from an atom economy perspective due to the lower atomic weight of chlorine. However, the higher reactivity of bromides and iodides often makes them the more common choice despite their lower atom economy.

Reaction efficiency is another critical factor, encompassing not only the chemical yield but also the turnover number (TON) and turnover frequency (TOF) of the catalyst. A high TON indicates that a small amount of catalyst can produce a large amount of product, which is economically and environmentally beneficial. Research into highly active palladium catalysts, including those based on N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands, aims to maximize reaction efficiency. nih.govnanochemres.orgacs.orgeie.gr

Illustrative Comparison of Atom Economy for Different Suzuki-Miyaura Reactants for this compound Synthesis

Aryl Halide ReactantBoronic Acid ReactantLeaving GroupMolecular Weight of ByproductsTheoretical Atom Economy (%)
3-Chlorobenzyl alcoholPyridine-3-boronic acidHCl36.46 g/mol Higher
3-Bromobenzyl alcoholPyridine-3-boronic acidHBr80.91 g/mol Intermediate
3-Iodobenzyl alcoholPyridine-3-boronic acidHI127.91 g/mol Lower

This table provides a qualitative comparison and illustrative data. The actual atom economy would depend on the specific base and other reagents used.

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, is a paradigm shift from traditional batch manufacturing in the pharmaceutical and fine chemical industries. seqens.comcontractpharma.comresearchgate.netsterlingpharmasolutions.comasynt.com In a flow process, reactants are continuously pumped through a reactor where the chemical transformation occurs, and the product is collected at the outlet. This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.orgrsc.orgresearchgate.netbcrec.id

For the synthesis of this compound, a multi-step continuous flow process can be envisioned. rsc.orgresearchgate.netbeilstein-journals.org The first step would involve a Suzuki-Miyaura coupling in a packed-bed reactor containing a heterogeneous palladium catalyst. mdpi.com The output stream from this reactor, containing the intermediate biaryl, could then be directly fed into a second reactor for the subsequent chemical transformation, such as the reduction of a carbonyl group to the final methanol (B129727) functionality. The use of heterogeneous catalysts in packed-bed reactors is particularly advantageous as it simplifies catalyst separation and reuse. contractpharma.com

Hypothetical Parameters for a Continuous Flow Synthesis of this compound

ParameterValue
Reactor Type Packed-bed reactor (for Suzuki-Miyaura), Tubular reactor (for reduction)
Catalyst Heterogeneous Pd on a solid support (e.g., Pd/C)
Flow Rate Variable, to control residence time
Temperature Optimized for each reaction step (e.g., 70-150°C for coupling)
Pressure Can be elevated to increase reaction rates and prevent solvent boiling
Advantages High throughput, consistent product quality, enhanced safety, potential for automation

This table outlines hypothetical parameters for a continuous flow synthesis of this compound based on established principles for similar biaryl syntheses.

The integration of flow chemistry in the production of this compound holds the promise of a more efficient, safer, and sustainable manufacturing process, aligning with the future direction of the chemical industry. figshare.com

Chemical Reactivity and Reaction Mechanisms of 3 Pyridin 3 Ylphenyl Methanol

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in (3-pyridin-3-ylphenyl)methanol is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature governs its susceptibility to various chemical reactions.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). The nitrogen atom, and its protonated form under acidic conditions, strongly withdraws electron density from the ring, making it less nucleophilic. When substitution does occur, it is directed primarily to the C-3 and C-5 positions, which are meta to the nitrogen atom and are the least deactivated positions.

Reaction Reagents and Conditions Expected Major Product(s)
NitrationHNO₃/H₂SO₄Predominantly 5-nitro-(3-pyridin-3-ylphenyl)methanol, with potential for some nitration on the phenyl ring depending on conditions.
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Primarily 5-bromo- or 5-chloro-(3-pyridin-3-ylphenyl)methanol.
SulfonationSO₃/H₂SO₄Mainly this compound-5-sulfonic acid.

This table presents expected reactivity based on general principles of electrophilic aromatic substitution on 3-substituted pyridines. Specific experimental data for this compound is limited in publicly available literature.

Nucleophilic Additions and Substitutions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. These reactions often require activation of the ring, for instance, by N-alkylation or N-oxidation, which further enhances its electrophilicity.

Nucleophilic addition to the neutral pyridine ring of this compound is generally difficult. However, upon quaternization of the pyridine nitrogen, the ring becomes highly activated towards nucleophilic attack. Studies on related 3-substituted pyridinium (B92312) salts have shown that nucleophiles preferentially add to the C-2 and C-6 positions. nih.gov For this compound, steric hindrance from the phenylmethanol group at C-3 might influence the regioselectivity of the attack, potentially favoring the C-6 position.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound would require the presence of a good leaving group at an activated position (C-2, C-4, or C-6). Without such a leaving group, this reaction is not a primary reactivity pathway for the parent molecule.

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

N-Oxidation: The nitrogen atom can be readily oxidized to form the corresponding N-oxide using various oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.org The resulting this compound N-oxide exhibits altered reactivity. The N-oxide group is activating for electrophilic substitution at the C-4 position and can also facilitate nucleophilic substitution at the C-2 and C-6 positions by acting as a good leaving group after activation. scripps.eduorganic-chemistry.org

Quaternization: The pyridine nitrogen can be alkylated by reacting with alkyl halides (e.g., methyl iodide) or other alkylating agents to form a quaternary pyridinium salt. ontosight.aimdpi.com This reaction significantly increases the electron-deficient character of the pyridine ring, making it more susceptible to nucleophilic attack and reduction. The quaternization of pyridines can be influenced by the steric and electronic nature of the substituents. mdpi.comsrce.hr For this compound, the reaction is expected to proceed readily.

Reactivity of the Phenyl Substituent

The phenyl ring in this compound behaves as a typical substituted benzene ring, and its reactivity is influenced by the two substituents: the pyridin-3-yl group and the hydroxymethyl group.

Functionalization via Aromatic Substitution Reactions

The positions ortho to the hydroxymethyl group (C-2' and C-6') and the position para to it (C-4') are activated. The positions ortho to the pyridin-3-yl group (C-2' and C-4') and the position para to it (C-6') are deactivated. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxymethyl group, with potential for some substitution at the position meta to the pyridin-3-yl group. The precise outcome can be complex and may lead to a mixture of isomers.

Reaction Reagents and Conditions Expected Major Product(s)
NitrationHNO₃/H₂SO₄Mixture of isomers, with substitution likely at positions ortho and para to the hydroxymethyl group.
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Mixture of isomers, with substitution likely at positions ortho and para to the hydroxymethyl group.
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃ or RCOCl/AlCl₃Complex mixtures are expected due to the presence of both activating and deactivating groups, and potential for side reactions with the hydroxyl and pyridine functionalities.

This table presents expected reactivity based on general principles of electrophilic aromatic substitution on substituted benzenes. Specific experimental data for this compound is limited in publicly available literature.

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this compound, both the pyridine nitrogen and the hydroxyl group of the hydroxymethyl substituent can act as directing metalating groups (DMGs).

The pyridine nitrogen can direct lithiation to the C-2 and C-4 positions of the pyridine ring. clockss.orgharvard.edu However, the hydroxyl group of the hydroxymethyl substituent on the phenyl ring can also direct metalation to the ortho positions of the phenyl ring (C-2' and C-6'). The outcome of a directed metalation reaction will depend on the choice of the organometallic base, the solvent, and the temperature. uwindsor.ca

Reactivity of the Benzylic Hydroxyl Group

The hydroxyl group attached to the benzylic carbon in this compound is a primary site of chemical reactivity. This section explores its participation in esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification and Etherification Reactions

The benzylic hydroxyl group of this compound and its analogs can readily undergo esterification. This reaction typically involves treatment with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. For instance, the hydroxyl group of similar benzylic alcohols can react with acylating agents like acetyl chloride or benzoyl chloride to form the corresponding esters. The use of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) can facilitate these reactions. While specific data for the direct esterification of this compound is not extensively documented in publicly available literature, the reactivity is analogous to other benzylic alcohols.

Etherification, the formation of an ether linkage, can also be achieved at the benzylic position. This can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Table 1: Representative Esterification Reactions of a Structurally Similar Compound, (3-(5-Methylpyridin-2-yl)phenyl)methanol (B3080832)

ReagentProductCatalystYield (%)
Acetyl chloride(3-(5-Methylpyridin-2-yl)phenyl)methyl acetate (B1210297)Pyridine~85
Benzoyl chloride(3-(5-Methylpyridin-2-yl)phenyl)methyl benzoate (B1203000)DMAP~78

Oxidation Reactions and Subsequent Aldehyde/Carboxylic Acid Formation

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are typically used for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.orglibretexts.org The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. organic-chemistry.orgresearchgate.net For a structurally related compound, (3-(5-methylpyridin-2-yl)phenyl)methanol, oxidation with PCC in dichloromethane at room temperature yields the corresponding aldehyde in approximately 60% yield.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in acidic or alkaline conditions, will oxidize the primary alcohol to a carboxylic acid. masterorganicchemistry.com This transformation proceeds through the intermediate aldehyde, which is further oxidized. masterorganicchemistry.com For example, the oxidation of (3-(5-methylpyridin-2-yl)phenyl)methanol with KMnO₄ under acidic reflux conditions results in the formation of (3-(5-methylpyridin-2-yl)phenyl)carboxylic acid with a yield of about 75%.

Table 2: Oxidation Reactions of a Structurally Similar Compound, (3-(5-Methylpyridin-2-yl)phenyl)methanol

ReagentProductConditionsYield (%)
Pyridinium chlorochromate (PCC)(3-(5-Methylpyridin-2-yl)phenyl)formaldehydeDichloromethane, room temp~60
Potassium permanganate (KMnO₄)/H₂SO₄(3-(5-Methylpyridin-2-yl)phenyl)carboxylic acidAcidic, reflux~75

Nucleophilic Substitution at the Benzylic Position

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. To facilitate substitution, it is often converted into a better leaving group, such as a tosylate or mesylate. masterorganicchemistry.com This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com

Once the tosylate is formed, it can readily undergo nucleophilic substitution with a variety of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding benzyl (B1604629) azide. This two-step sequence allows for the introduction of a wide range of functional groups at the benzylic position. For the related compound (3-(5-methylpyridin-2-yl)phenyl)methanol, tosylation followed by substitution with sodium azide yields the azide derivative.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions provides valuable insight into the reactivity of this compound and allows for the optimization of reaction conditions.

Reaction Pathway Elucidation Using Spectroscopic Methods

Spectroscopic techniques are invaluable for elucidating reaction pathways. For the oxidation of benzylic alcohols, techniques like in-situ Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the alcohol's characteristic O-H stretch and the appearance of the carbonyl C=O stretch of the aldehyde or carboxylic acid product. researchgate.net For instance, in the oxidation of benzyl alcohol, the progress of the reaction can be followed by observing the changes in the IR spectrum over time. researchgate.net

The mechanism of the Suzuki-Miyaura cross-coupling, often used for the synthesis of the parent biaryl structure of this compound, has been studied using spectroscopic and computational methods. libretexts.orgrsc.org These studies have helped to elucidate the key steps of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. libretexts.org

While specific spectroscopic studies on the reaction mechanisms of this compound itself are not widely reported, the analysis of related compounds provides a strong basis for understanding its transformations. For example, ¹H and ¹³C NMR spectroscopy can confirm the structure of the products, such as the characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum after oxidation.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and help to determine the factors that influence them. The kinetics of the oxidation of benzyl alcohol, a model for this compound, have been investigated under various conditions. These studies often reveal the order of the reaction with respect to the alcohol, the oxidizing agent, and any catalysts. scispace.comasianpubs.orgcdnsciencepub.com

For example, the oxidation of benzyl alcohol by pyrazinium dichromate was found to be first order with respect to the substrate, the oxidant, and the acid catalyst. asianpubs.org The determination of kinetic isotope effects, by comparing the reaction rates of the normal alcohol and its deuterated analog (e.g., α,α-dideuteriobenzyl alcohol), can provide evidence for the rate-determining step, which is often the cleavage of the benzylic C-H bond. asianpubs.org

Table 3: Kinetic Parameters for the Oxidation of Benzyl Alcohol

OxidantSolventKey Kinetic FindingsReference
Chloramine-THClO₄/Cl⁻First order in alcohol and oxidant. scispace.com
Pyrazinium dichromateDMSOFirst order in substrate, oxidant, and acid; kH/kD = 6.61. asianpubs.org
Aqueous Sodium DichromateWaterAldehydes are more resistant to oxidation than alcohols. cdnsciencepub.com

Derivatization Strategies and Analogue Synthesis of 3 Pyridin 3 Ylphenyl Methanol

Structural Modification at the Hydroxyl Group

The primary alcohol functionality of (3-pyridin-3-ylphenyl)methanol is a key site for derivatization, allowing for the synthesis of a wide range of analogues with altered properties such as lipophilicity and hydrogen bonding capacity.

Synthesis of Ethers and Esters of this compound

The conversion of the hydroxyl group into ethers and esters is a common strategy to modify the parent compound.

Ethers: Etherification can be achieved through various methods. The Williamson ether synthesis, a classical and widely used method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. libretexts.org For instance, reacting this compound with a strong base like sodium hydride (NaH) followed by treatment with an alkyl halide (e.g., methyl iodide) would yield the corresponding methyl ether. libretexts.org A milder variation of this synthesis uses silver oxide (Ag₂O) as the base, which allows for the direct reaction of the alcohol with the alkyl halide without pre-forming the alkoxide. libretexts.org Another modern approach for ether synthesis involves a net reductive etherification, where an aldehyde and an alcohol react with a phosphine (B1218219) in the presence of an acid to form an α-(alkoxyalkyl)phosphonium salt, which upon hydrolysis, yields the ether. rsc.org

Esters: Esterification of this compound can be accomplished through reaction with acylating agents. For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) can yield the corresponding acetate (B1210297) ester. Similarly, benzoyl chloride can be used to introduce a benzoate (B1203000) group. In some cases, in-vivo hydrolysable esters are synthesized to create pro-drugs, which can improve the pharmacokinetic profile of the parent molecule. google.com

Derivative Type Reagent Catalyst/Base Product Name
EtherAlkyl HalideSodium HydrideAlkyl ether of this compound
EtherAlkyl HalideSilver OxideAlkyl ether of this compound
EtherAldehyde, PhosphineAcidAlkyl ether of this compound
EsterAcetyl ChloridePyridine(3-(pyridin-3-yl)phenyl)methyl acetate
EsterBenzoyl ChlorideDMAP(3-(pyridin-3-yl)phenyl)methyl benzoate

Formation of Amino-Substituted Analogues

The hydroxyl group can be converted to an amino group to introduce basicity and alter the hydrogen bonding properties of the molecule. This transformation can be achieved through a two-step process involving initial conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or ammonia. Another approach involves the synthesis of amino acid esters, where the hydroxyl group reacts with the carboxylic acid of an amino acid. google.com These amino-substituted analogues are of interest in medicinal chemistry for their potential interactions with biological targets. evitachem.com

Functionalization of the Pyridine Ring

The pyridine ring of this compound is another key site for modification, allowing for the introduction of a variety of substituents that can influence the electronic properties and steric profile of the molecule.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the pyridine ring provides a versatile handle for further functionalization through cross-coupling reactions.

Halogenation: Selective halogenation of pyridines can be challenging but various methods have been developed. For instance, activating the pyridine ring with triflic acid and then adding a lithium halide (e.g., LiBr or LiI) can lead to the corresponding 4-bromo- or 4-iodopyridine (B57791) derivatives. mountainscholar.org

Cross-Coupling Reactions: The halogenated pyridine derivatives can then be used in a variety of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyridine with a boronic acid or ester to form a new C-C bond. acs.orgmdpi.com

Stille Coupling: This involves the reaction of the halogenated pyridine with an organostannane. nrochemistry.com

Sonogashira Coupling: This reaction couples the halogenated pyridine with a terminal alkyne. nrochemistry.com

Buchwald-Hartwig Amination: This method is used to form a C-N bond by reacting the halogenated pyridine with an amine. nrochemistry.com

These reactions are instrumental in synthesizing a diverse library of analogues with various substituents on the pyridine ring. nrochemistry.com

Reaction Reactant Catalyst Product
Suzuki-Miyaura CouplingAryl/Alkyl Boronic AcidPalladium CatalystAryl/Alkyl-substituted pyridine
Stille CouplingOrganostannanePalladium CatalystAryl/Alkyl-substituted pyridine
Sonogashira CouplingTerminal AlkynePalladium/Copper CatalystAlkynyl-substituted pyridine
Buchwald-Hartwig AminationAminePalladium CatalystAmino-substituted pyridine

Introduction of Alkyl and Aryl Substituents

Alkyl and aryl groups can be introduced onto the pyridine ring through various methods, including the cross-coupling reactions mentioned above. For example, a Suzuki-Miyaura coupling reaction between a halogenated this compound derivative and an appropriate arylboronic acid can yield an aryl-substituted analogue. researchgate.net Direct alkylation methods, although less common, can also be employed.

Modification of the Phenyl Ring

The phenyl ring of this compound offers another site for derivatization, although it is generally less reactive towards electrophilic substitution than the pyridine ring. Functionalization of the phenyl ring can be achieved through directed ortho-metalation, where a directing group guides the deprotonation and subsequent reaction with an electrophile to a specific position on the ring. Alternatively, palladium-catalyzed cross-coupling reactions can be employed if a halogenated phenyl precursor is used in the initial synthesis of the this compound scaffold. Research on the functionalization of the phenyl ring of similar MPEP analogs has shown that the introduction of nitro (NO₂) and cyano (CN) groups can lead to the retention of biological activity. nih.gov

Para-, Meta-, and Ortho-Substituted Analogues of this compound

The synthesis of analogues bearing substituents at the para-, meta-, and ortho-positions of the phenyl ring is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. diva-portal.org This approach allows for the strategic introduction of a wide array of functional groups by coupling various substituted phenylboronic acids with a suitable pyridyl partner or vice-versa.

A general synthetic route involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with a (3-(hydroxymethyl)phenyl)boronic acid that already contains the desired ortho-, meta-, or para-substituent. Conversely, 3-pyridylboronic acid can be coupled with a substituted 1-bromo-3-(hydroxymethyl)benzene derivative. The choice of starting materials can be influenced by commercial availability and the reactivity of the substituents under the reaction conditions.

Key Synthetic Strategies:

Suzuki-Miyaura Coupling: This is the predominant method for forming the core biaryl bond. diva-portal.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PEPPSI-IPr, a base like potassium carbonate, and a solvent mixture such as dioxane/water or DMF. diva-portal.org For instance, the synthesis of para-substituted analogues can be accomplished by using various 4-substituted-3-(hydroxymethyl)phenylboronic acids. Studies on related biaryl systems have demonstrated the successful introduction of para-substituents like cyano, carboxyl, and tetrazolyl groups onto a phenyl ring using this methodology. nih.gov

Negishi Coupling: For certain arylalkyl substitutions, Negishi coupling, which pairs an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, provides an alternative route. nih.gov

Substitution on Pre-formed Scaffolds: Direct functionalization of the pre-formed (3-pyridin-3-yl)phenyl scaffold is less common for generating specific isomers due to potential regioselectivity issues. However, reactions like nitration can be performed, followed by reduction to an amine, which can then be further derivatized.

Research on analogous scaffolds has shown that introducing specific substituents can significantly influence the molecule's properties. For example, the development of bisanilinopyrimidine inhibitors has involved synthesizing analogues with ortho-substituents like fluoro, chloro, and bromo groups on an aniline (B41778) ring, which corresponds to the phenyl ring in the this compound structure. nih.gov Similarly, para-substituted phenyl derivatives have been synthesized to explore structure-activity relationships in various chemical contexts. nih.gov

Table 1: Examples of Substituted Analogues and Synthetic Strategies
Analogue TypeExample SubstituentGeneral Synthetic MethodKey Reagents
Para-Substituted-COOH, -CN, -FSuzuki-Miyaura Coupling3-Pyridylboronic acid, Substituted 1-bromo-3-(hydroxymethyl)benzene, Pd catalyst, Base
Meta-Substituted-CF₃, -CH₃Suzuki-Miyaura Coupling3-Halopyridine, Substituted (3-(hydroxymethyl)phenyl)boronic acid, Pd catalyst, Base
Ortho-Substituted-Cl, -OCH₃Suzuki-Miyaura Coupling3-Halopyridine, 2-Substituted-(3-(hydroxymethyl)phenyl)boronic acid, Pd catalyst, Base

Stereochemical Considerations in Analogue Synthesis

The parent molecule, this compound, is achiral. However, stereocenters can be introduced through derivatization, necessitating stereoselective synthetic methods to control the absolute or relative configuration of the resulting analogues.

A primary point for introducing chirality is the benzylic carbon bearing the hydroxyl group. Oxidation of this compound to the corresponding ketone, (3-pyridin-3-yl)phenyl methanone, provides a prochiral substrate. Subsequent asymmetric hydrogenation of this ketone can yield a chiral secondary alcohol. This strategy has been successfully applied to related pyridin-2-yl ketones, where iridium-based catalysts with chiral ligands are used to achieve high enantiomeric excess (ee) of the resulting (R)- or (S)-alcohol.

Further derivatization can lead to more complex stereochemical challenges. For instance, the synthesis of analogues incorporating a substituted pyrrolidine (B122466) ring requires control over multiple stereocenters. nih.gov Diastereoselective approaches, such as those starting from chiral precursors like (S)-O-methyl-proline, can be employed. nih.gov These multi-step syntheses often involve key steps like diastereoselective reductions or C(sp³)-H activation-arylation strategies to set the desired stereochemistry. nih.gov

Once chiral analogues are synthesized, their enantiomeric purity is often determined by chiral High-Performance Liquid Chromatography (HPLC), sometimes after derivatization with a fluorescent tag to enhance detection. researchgate.net

Table 2: Stereoselective Synthesis Strategies
Target Chiral MoietySynthetic StrategyKey Step / ReagentsExample Outcome
Chiral Secondary AlcoholAsymmetric HydrogenationProchiral ketone, Chiral Ir or Rh catalyst, H₂(R)- or (S)-(3-pyridin-3-ylphenyl)methanol
Substituted Heterocycle (e.g., Pyrrolidine)Diastereoselective SynthesisChiral pool starting material, stereoselective cyclization or C-H activation(2S,3R)-pyrrolidine analogues
Substituted PiperidineCatalytic Hydrogenation of Pyridine RingH₂, Pd/C or Rh catalystcis/trans-diastereomers

Synthesis of Heterocyclic Ring-Fused Derivatives

The this compound scaffold can be elaborated into more complex structures where the pyridine or phenyl ring is fused to another heterocyclic system. These syntheses typically require the introduction of reactive functional groups onto the biaryl core, which then act as handles for cyclization reactions.

One major strategy involves the annulation of a new ring onto the pyridine moiety. For example, the synthesis of pyrido[2,3-d]pyrimidines can be achieved starting from a 2-amino-3-cyanopyridine (B104079) precursor. mdpi.com An appropriately substituted (3-pyridin-3-yl)phenyl precursor, such as 2-amino-5-(3-(hydroxymethyl)phenyl)pyridine-3-carbonitrile, could be treated with reagents like formic acid, urea, or ethyl acetoacetate (B1235776) to construct the fused pyrimidine (B1678525) ring. mdpi.com

Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 2-hydrazinopyridine (B147025) derivatives. mdpi.commdpi.com Reacting a 2-chloro-3-cyanopyridine (B134404) with hydrazine (B178648) hydrate (B1144303) yields a 3-amino-1H-pyrazolo[3,4-b]pyridine intermediate, which can be further functionalized. mdpi.com Applying this to the target scaffold would involve preparing a precursor like 6-chloro-5-(3-(hydroxymethyl)phenyl)-4-methyl-2-phenyl-pyridinecarbonitrile and reacting it with hydrazine hydrate. mdpi.com

The synthesis of imidazo[1,5-a]pyridines can be accomplished through a Ritter-type reaction, which involves the intramolecular cyclization of a nitrilium ion with the pyridine nitrogen. acs.org This would require a precursor with a benzylic carbocation or a group that can generate one, adjacent to the pyridine ring.

Other fused systems, such as quinolines and naphthyridines , can also be synthesized. The Pfitzinger reaction, which condenses isatin (B1672199) with a carbonyl compound, is a classic method for quinoline (B57606) synthesis and could be adapted for use with a ketone derivative of this compound. nih.gov

Table 3: Synthesis of Fused Heterocyclic Derivatives
Fused HeterocycleGeneral Synthetic ApproachKey Precursor TypeReference Reaction
Pyrido[2,3-d]pyrimidineAnnulation onto Pyridine Ring2-Amino-3-cyanopyridine derivativeCondensation with formic acid or urea
Pyrazolo[3,4-b]pyridineAnnulation onto Pyridine Ring2-Hydrazino-3-cyanopyridine derivativeReaction of a 2-chloropyridine (B119429) with hydrazine
Imidazo[1,5-a]pyridineIntramolecular CyclizationPyridin-2-ylmethyl alcohol derivativeRitter-type reaction
QuinolineAnnulation onto Benzene (B151609) RingAryl ketone derivativePfitzinger reaction with isatin

Advanced Spectroscopic and Chromatographic Methodologies for 3 Pyridin 3 Ylphenyl Methanol Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of (3-pyridin-3-ylphenyl)methanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton, carbon, and nitrogen resonances, providing a complete picture of the molecule's covalent framework and spatial arrangement.

The 1D NMR spectra provide foundational information regarding the chemical environment of each nucleus. The predicted chemical shifts are based on the distinct electronic effects of the hydroxymethyl group (-CH₂OH), which is weakly electron-donating, and the pyridin-3-yl group, which exerts an electron-withdrawing effect.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic, benzylic, and hydroxyl regions. The aromatic region (typically δ 7.0-8.8 ppm) is complex due to the presence of two distinct, coupled spin systems from the phenyl and pyridyl rings. The protons on the pyridine (B92270) ring are generally shifted further downfield than those on the phenyl ring due to the electronegativity of the nitrogen atom. The benzylic protons of the -CH₂OH group are expected to appear as a singlet around δ 4.7 ppm. The hydroxyl proton (-OH) signal is a broad singlet with a chemical shift that is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum displays signals for the eleven unique aromatic carbons and the single aliphatic carbon of the hydroxymethyl group. The pyridine carbons resonate at characteristic downfield shifts, with C2' and C6' being particularly deshielded by the adjacent nitrogen. The ipso-carbons (C3 of the phenyl ring and C3' of the pyridine ring) involved in the biaryl linkage are also clearly identifiable. The benzylic carbon (C7) signal is typically found around δ 65 ppm.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a specialized technique used to probe the electronic environment of the nitrogen atom. For this compound, a single resonance is expected for the pyridine nitrogen. The chemical shift of a pyridine nitrogen atom typically falls within the range of δ -70 to -130 ppm relative to nitromethane. scispace.comresearchgate.netrsc.org The exact chemical shift is sensitive to solvent effects and the electronic nature of substituents on the ring. rsc.orgjapsonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects in CDCl₃. Actual experimental values may vary.

PositionAtom TypePredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)
1Phenyl C-H~7.45, t~129.5
2Phenyl C-H~7.55, s~126.0
3Phenyl C-ipso-~142.0
4Phenyl C-H~7.40, d~126.5
5Phenyl C-H~7.48, t~129.0
6Phenyl C-H~7.35, d~125.5
7Methylene (B1212753) -CH₂-~4.7, s~65.0
8Hydroxyl -OHvariable, br s-
2'Pyridyl C-H~8.80, s~150.0
3'Pyridyl C-ipso-~135.0
4'Pyridyl C-H~7.90, d~138.0
5'Pyridyl C-H~7.40, dd~124.0
6'Pyridyl C-H~8.60, d~148.5

2D NMR experiments are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the connectivity within the phenyl ring (H4-H5-H6) and within the pyridine ring (H4'-H5'-H6'). The absence of a COSY correlation to H2 confirms its isolated position on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J-coupling). This allows for the definitive assignment of each carbon atom that bears a proton by linking the ¹H and ¹³C data. For instance, the signal at ~4.7 ppm in the ¹H spectrum will correlate to the carbon signal at ~65 ppm in the ¹³C spectrum, assigning both to the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) couplings between protons and carbons, allowing for the connection of different molecular fragments. Key correlations would include the benzylic protons (H7) coupling to the ipso-carbon of the phenyl ring (C3) and its neighbors (C2, C4), confirming the attachment point of the methanol (B129727) group. Critically, HMBC correlations between a proton on one ring and the ipso-carbon of the other (e.g., H2 to C3' and H2' to C3) would unambiguously establish the C3-C3' linkage between the two aromatic rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. While there are no stereochemical elements to define in this achiral molecule, NOESY is valuable for confirming the conformation and connectivity. A strong NOE between the benzylic protons (H7) and the ortho protons on the phenyl ring (H2, H6) would be expected. Furthermore, NOE correlations between protons on the two different rings, such as between H2 and H2'/H4', would provide definitive proof of their spatial proximity and confirm the biaryl linkage.

Table 2: Expected Key 2D NMR Correlations for this compound

2D ExperimentCorrelating Protons (¹H)Correlating Atom (¹H or ¹³C)Structural Information Provided
COSY H4 / H5 / H6H5 / H4, H6 / H5Connectivity within the phenyl ring spin system
H4' / H5' / H6'H5' / H4', H6' / H5'Connectivity within the pyridine ring spin system
HSQC H7 (-CH₂)C7 (-CH₂)Assigns the benzylic carbon
Aromatic ProtonsAttached Aromatic CarbonsAssigns protonated aromatic carbons
HMBC H7 (-CH₂)C2, C4, C3Confirms position of the hydroxymethyl group
H2C3', C4'Confirms C3-C3' biaryl linkage
H2'C3, C2, C4Confirms C3-C3' biaryl linkage
NOESY H7 (-CH₂)H2, H6Confirms proximity of methylene to phenyl ring
H2H2', H4'Confirms spatial proximity of the two rings

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential data on the molecular weight and structural components of the molecule through controlled fragmentation.

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound, with a molecular formula of C₁₂H₁₁NO, the calculated monoisotopic mass is 185.08406 Da. nih.gov An experimental HRMS measurement confirming this value provides unequivocal evidence for the elemental composition of the compound, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment) and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For benzyl (B1604629) alcohol derivatives, common fragmentation pathways include the loss of water and cleavage of bonds adjacent to the hydroxyl group and the aromatic rings. libretexts.org

A plausible fragmentation pathway for this compound ([M]⁺˙ at m/z 185) would include:

Loss of a hydrogen radical to form an [M-H]⁺ ion at m/z 184.

Loss of a hydroxyl radical ([M-•OH]⁺) to yield a fragment at m/z 168.

Loss of a water molecule ([M-H₂O]⁺˙), a characteristic fragmentation for alcohols, resulting in an ion at m/z 167. libretexts.org

Loss of the hydroxymethyl radical ([M-•CH₂OH]⁺) to produce the 3-pyridin-3-yl-phenyl cation at m/z 154.

Cleavage of the C-C bond between the two rings, which can lead to characteristic pyridyl (m/z 78) or phenylmethanol-based fragments.

Table 3: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of Loss
185184H•H
185168•OHHO
185167H₂OH₂O
185154•CH₂OHCH₃O
15478C₆H₄C₆H₄
18578C₇H₇OC₇H₇O

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key expected bands for this compound include:

A strong and broad absorption band in the 3400–3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, which is typically broadened by hydrogen bonding.

Multiple sharp, weaker bands above 3000 cm⁻¹ corresponding to aromatic C-H stretching.

Bands in the 2950-2850 cm⁻¹ region due to the aliphatic C-H stretching of the methylene (-CH₂) group.

A series of sharp absorptions between 1610 cm⁻¹ and 1450 cm⁻¹, corresponding to the C=C and C=N stretching vibrations within the aromatic and pyridine rings.

A strong C-O stretching band for the primary alcohol, typically appearing in the 1050–1000 cm⁻¹ range.

Strong bands in the 900–675 cm⁻¹ fingerprint region from out-of-plane C-H bending, which can be diagnostic of the ring substitution patterns.

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and provides complementary information to IR.

The O-H stretch is typically very weak in the Raman spectrum.

Aromatic ring stretching vibrations (C=C and C=N) usually produce strong, sharp signals in the 1610-1570 cm⁻¹ region, making Raman particularly useful for analyzing the aromatic skeleton.

The symmetric stretching of the aromatic rings often results in a very strong Raman band near 1000 cm⁻¹.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Alcohol (-OH)O-H Stretch3400-3200 (Strong, Broad)Weak
Aromatic RingsC-H Stretch3100-3000 (Medium-Weak)Medium-Strong
Methylene (-CH₂)C-H Stretch2950-2850 (Medium)Medium
Aromatic RingsC=C / C=N Stretch1610-1450 (Variable, Sharp)Strong
Alcohol (C-OH)C-O Stretch1050-1000 (Strong)Weak
Aromatic RingsRing BreathingWeak~1000 (Strong)
Aromatic RingsC-H Out-of-Plane Bend900-675 (Strong)Weak

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within this compound. The molecule's structure, featuring a phenyl ring, a pyridine ring, and a hydroxymethyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum. The primary electronic transitions observed are of the π → π* and n → π* types, originating from the aromatic systems and the non-bonding electrons of the nitrogen and oxygen atoms.

The UV-Vis spectrum of this compound is expected to show intense absorption bands associated with π → π* transitions within the conjugated biphenyl-like system. academie-sciences.fr By analogy with related phenylpyridine and bipyridyl compounds, these transitions are typically observed in the range of 250-350 nm. academie-sciences.frresearchgate.netresearchgate.net The phenyl and pyridyl moieties possess distinct π-electron systems, and their coupling in the 3,3'-biphenyl arrangement influences the energy and intensity of these absorptions.

Additionally, weaker n → π* transitions are anticipated. These arise from the excitation of non-bonding electrons on the pyridine's nitrogen atom and the methanol's oxygen atom to anti-bonding π* orbitals of the aromatic rings. These transitions are generally lower in energy and intensity compared to π → π* transitions and may appear as shoulders on the main absorption bands. mdpi.com The solvent polarity can influence the position of these bands, particularly the n → π* transitions, due to differential stabilization of the ground and excited states.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength (λmax) Range (nm)Molar Absorptivity (ε)Chromophore
π → π250 - 300HighPhenyl and Pyridine Rings
π → π (Conjugated System)300 - 350HighPyridin-yl-phenyl System
n → π*340 - 380LowPyridine Nitrogen, Methanol Oxygen

Note: The exact λmax and ε values are dependent on the solvent and experimental conditions. Data is inferred from analogous compounds like phenylpyridines and bipyridyls. academie-sciences.frresearchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, offering insights into conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of crystalline solids. For this compound, obtaining suitable single crystals would allow for the unambiguous determination of its solid-state conformation.

The analysis would also yield precise measurements of all bond lengths and angles, which can be compared with theoretical values obtained from computational methods like Density Functional Theory (DFT) for validation. Furthermore, SCXRD reveals the network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group (O-H···N or O-H···O) and potential C-H···π or π-π stacking interactions between the aromatic rings, which govern the crystal lattice's stability.

Table 2: Key Crystallographic Parameters Obtainable from SCXRD for this compound

ParameterSignificanceExample Value (from Analogues)
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.Monoclinic, P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit.a = 6.2 Å, b = 26.0 Å, c = 12.4 Å, β = 93.2° mdpi.com
Pyridyl-Phenyl Dihedral AngleIndicates the twist between the aromatic rings.67.0 - 78.7° nih.gov
Hydrogen Bond Geometry (Donor-Acceptor Distance, Angle)Defines the strength and directionality of H-bonds.O-H···N distance ~2.8 Å
π-π Stacking DistanceIndicates close packing of aromatic rings.~3.8 Å

Co-crystal and Salt Form Characterization

The presence of both a hydrogen bond donor (the methanol -OH group) and a hydrogen bond acceptor (the pyridine nitrogen) makes this compound an excellent candidate for forming co-crystals and salts. google.com Characterization of these multi-component solids is crucial for understanding and modifying the compound's physicochemical properties.

X-ray crystallography, particularly powder X-ray diffraction (PXRD) for initial screening and SCXRD for definitive structure elucidation, is the primary tool for this characterization. By co-crystallizing with pharmaceutically acceptable co-formers (e.g., carboxylic acids), it is possible to generate novel solid forms with altered solubility, stability, and bioavailability.

Similarly, the basic nature of the pyridine nitrogen allows for the formation of various acid addition salts. google.com Treatment with acids like hydrochloric, sulfuric, phosphoric, fumaric, or maleic acid could yield crystalline salts. google.com X-ray diffraction would confirm the formation of a new crystalline phase and determine the precise location of the proton transfer and the resulting hydrogen bonding network between the protonated pyridinium (B92312) ion and the counter-ion.

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction impurities and for its quantitative analysis and purity verification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity assessment and quantification of non-volatile organic compounds like this compound. Developing a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector.

Given the polarity of the molecule, a reversed-phase (RP) HPLC method is typically employed, using a C18 or C8-functionalized silica (B1680970) column. The hydrophilic nature of the pyridine moiety can sometimes lead to poor peak shape on traditional RP columns. helixchrom.com Therefore, mixed-mode columns or the use of mobile phase additives may be necessary. helixchrom.com

The mobile phase usually consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. lcms.cz To ensure good peak symmetry for the basic pyridine compound, a small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the stationary phase and to protonate the analyte. helixchrom.com Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance (e.g., its λmax determined by UV-Vis spectroscopy).

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileElution of the analyte; control of retention and peak shape.
Gradient 20% B to 80% B over 15 minutesTo elute the compound of interest and any impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 260 nmQuantitation based on UV absorbance.
Injection Volume 10 µLStandard volume for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. The hydroxyl group in this compound makes it polar and non-volatile, and prone to thermal degradation in the hot GC injector. Therefore, chemical derivatization is essential prior to GC-MS analysis. jfda-online.com

The most common derivatization strategy for hydroxyl groups is silylation. researchgate.net This involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like pyridine. caltech.edunih.gov This reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.

The resulting TMS-ether derivative is significantly more volatile and thermally stable, allowing for successful separation on a standard non-polar GC column (e.g., a 5% phenyl-polysiloxane phase). caltech.edu The separated derivative is then introduced into the mass spectrometer, which provides a mass spectrum that confirms the identity of the compound and can be used for sensitive quantification.

Table 4: GC-MS Analysis Protocol for Derivatized this compound

StepParameter/ReagentDetails
Derivatization Silylating Agent: BSTFA with 1% TMCSSolvent/Catalyst: PyridineThe sample is dissolved in pyridine, and BSTFA is added. The mixture is heated (e.g., 60-70 °C for 30-60 min) to ensure complete reaction. caltech.edudergipark.org.tr
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)Non-polar stationary phase for separation of the volatile derivative.
Oven Program Initial: 100 °C, Ramp: 10 °C/min to 280 °C, Hold: 5 minTemperature program to separate the derivative from by-products and impurities.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized sample.
Carrier Gas Helium at 1.0 mL/minInert gas to carry the sample through the column.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization method for generating reproducible mass spectra.
MS Detection Scan mode (e.g., m/z 50-550)To obtain a full mass spectrum for identification.

Theoretical and Computational Studies of 3 Pyridin 3 Ylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure based on its electron density. A DFT analysis of (3-pyridin-3-ylphenyl)methanol would yield critical insights into its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy level is an indicator of the molecule's electron-donating capability, whereas the LUMO energy level reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. Generally, a smaller gap is indicative of higher reactivity.

For this compound, DFT calculations would likely identify the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group as regions of high electron density, making them susceptible to electrophilic attack. Conversely, the aromatic rings may possess regions of lower electron density.

A hypothetical summary of DFT results for this compound is presented in the table below.

ParameterHypothetical Calculated ValueInterpretation
HOMO Energy-6.2 eVEnergy of the outermost electron orbital.
LUMO Energy-0.9 eVEnergy of the lowest unoccupied electron orbital.
HOMO-LUMO Gap5.3 eVSuggests a relatively stable molecule.
Dipole Moment2.8 DIndicates a moderate molecular polarity.

Note: The values presented in this table are illustrative and not derived from actual computational studies on this compound.

Energy minimization studies would reveal the global minimum energy conformer, as well as other low-energy conformers that could co-exist. This conformational information is vital for understanding the molecule's potential interactions with biological targets or other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic view of their behavior. An MD simulation of this compound, often conducted in a simulated solvent environment like water or methanol, would illuminate its conformational flexibility and intermolecular interactions.

These simulations can reveal how the molecule's structure fluctuates in solution, offering a more realistic representation of its conformational landscape than static calculations. MD is also a powerful tool for studying non-covalent interactions, such as hydrogen bonding between the molecule's hydroxyl group or pyridine nitrogen and surrounding solvent molecules.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. In the absence of specific experimental data for this compound, computational modeling can be used to predict potential biological activities.

If a biological target were identified, molecular docking simulations could be performed to predict how this compound might bind to the active site of a protein. By comparing the predicted binding affinities and interactions of a series of related compounds, a SAR model can be developed. Such models are valuable for guiding the design of new molecules with enhanced activity. For instance, SAR studies on related pyrazolone (B3327878) derivatives have been used to optimize their activity against the parasite Trypanosoma cruzi.

Reaction Mechanism Elucidation Using Computational Tools

Computational methods can be employed to investigate the detailed pathways of chemical reactions involving this compound. For example, the mechanism of oxidation of the methanol group to an aldehyde or carboxylic acid could be explored.

Through quantum chemical calculations, the entire reaction coordinate can be mapped, including the identification of transition states and intermediates. The calculation of activation energies for each step provides a quantitative assessment of the reaction's feasibility. Such detailed mechanistic insights are often challenging to obtain solely through experimental approaches. For example, DFT studies have successfully elucidated the mechanisms of acid-catalyzed esterification reactions involving methanol.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be invaluable for the interpretation of experimental data.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated with high accuracy, aiding in the assignment of peaks in experimental spectra.

IR Spectroscopy : The vibrational frequencies and their intensities can be computed to generate a predicted Infrared (IR) spectrum. This would show characteristic absorption bands for the molecule's functional groups, such as the O-H stretch of the alcohol and the aromatic C-H and C=C/C=N vibrations.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions, yielding the maximum absorption wavelengths (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum, which provides information on the molecule's conjugated π-electron system.

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

Spectroscopic DataHypothetical Predicted ValueHypothetical Experimental Value
¹H NMR (δ, ppm, -CH₂OH)4.554.60
¹³C NMR (δ, ppm, -CH₂OH)64.865.2
IR (cm⁻¹, O-H stretch)33803400
UV-Vis (λmax, nm)252250

Note: The values presented in this table are illustrative and not derived from actual data for this compound.

Investigations into Biological Activity Mechanisms of 3 Pyridin 3 Ylphenyl Methanol and Its Analogues

Enzyme Inhibition and Activation Mechanisms

Analogues of (3-pyridin-3-ylphenyl)methanol have demonstrated the ability to modulate the activity of various enzymes, a key mechanism through which small molecules exert their physiological effects. These interactions are often characterized by a high degree of specificity and can lead to either the inhibition or, less commonly, the activation of enzymatic processes. The pyridine (B92270) moiety, a central feature of these compounds, frequently plays a crucial role in binding to enzyme active sites.

Kinetic studies are fundamental to understanding the nature of enzyme inhibition. Such analyses for pyridine-containing compounds have revealed diverse inhibitory profiles, including competitive, noncompetitive, and mixed-type inhibition, depending on the enzyme and the specific structure of the analogue. khanacademy.org These studies provide quantitative measures of inhibitory potency, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

For instance, a series of pyridine carboxamide and carbothioamide derivatives were evaluated for their inhibitory action against urease. Several of these compounds exhibited potent inhibition, with IC₅₀ values in the micromolar range. nih.gov The mode of interaction was further elucidated through kinetic studies, which can help in designing more effective inhibitors. nih.gov Similarly, novel pyrimidine (B1678525) and pyridine derivatives have been synthesized and evaluated as multitarget cholinesterase inhibitors, with some compounds showing significant potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Table 1: Inhibitory Activity of Selected Pyridine Analogues against Various Enzymes

Compound Class Target Enzyme IC₅₀ (µM) Reference
Pyridine Carboxamide Derivatives Urease 1.07 ± 0.043 nih.gov
Pyridine Carbothioamide Derivatives Urease 2.18 ± 0.058 nih.gov
Pyrimidine-Pyridine Hybrid Acetylcholinesterase (AChE) Not specified nih.gov
Pyrimidine-Pyridine Hybrid Butyrylcholinesterase (BChE) Kᵢ = 99 ± 71 nM nih.gov
3-Phenyl-β-alanine 1,3,4-oxadiazole (B1194373) hybrids Carbonic Anhydrase II 12.1 to 53.6 mdpi.com

To visualize and understand the interactions between pyridine-containing ligands and their target enzymes at an atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict the binding conformation of a ligand within the enzyme's active site and analyze the stability of the resulting complex. mdpi.comresearchgate.net

Molecular docking studies on pyridine carboxamide derivatives with the urease enzyme have revealed the importance of hydrogen bonding, π-π stacking, and van der Waals interactions in the binding process. nih.gov For example, docking studies of novel thiazole-clubbed pyridine scaffolds against the SARS-CoV-2 main protease (Mpro) identified compounds with high binding energies, suggesting their potential as inhibitors. mdpi.comresearchgate.net The interactions often involve key amino acid residues in the active site, and MD simulations can further confirm the stability of these interactions over time. mdpi.comresearchgate.net Similar in silico studies have been conducted on N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives targeting biotin (B1667282) carboxylase, providing insights into their potential antibacterial activity. researchgate.net

Receptor Binding and Signaling Pathway Modulation

Beyond enzyme modulation, analogues of this compound can exert their effects by binding to specific cell surface or intracellular receptors. This binding can either mimic the action of an endogenous ligand (agonism) or block it (antagonism), thereby modulating downstream signaling pathways.

The affinity of a ligand for its receptor is a critical determinant of its biological activity. Studies on pyridine analogues have identified compounds with high affinity for various receptors. For example, a series of 2,5,6-substituted pyridines were investigated as potential ligands for the cannabinoid type 2 (CB2) receptor, a G-protein coupled receptor (GPCR) involved in inflammatory and immune responses. acs.orgnih.gov These studies led to the discovery of a high-affinity and selective pyridine analogue that could be a potential agent for positron emission tomography (PET) imaging of the CB2 receptor. acs.orgnih.gov

Furthermore, pyridine derivatives have been synthesized and evaluated as antagonists for the chemokine receptor type 4 (CXCR4), another GPCR implicated in cancer metastasis and inflammation. gsu.eduresearchgate.net The binding of these antagonists to CXCR4 can block the signaling cascade initiated by its natural ligand, CXCL12.

The binding of a ligand to a receptor, particularly a GPCR, initiates a cascade of intracellular events known as signal transduction. While specific downstream signaling data for this compound analogues is not extensively detailed in the available literature, general principles of GPCR signaling can be applied. Upon ligand binding, GPCRs undergo a conformational change, leading to the activation of heterotrimeric G proteins. These G proteins then modulate the activity of effector enzymes such as adenylyl cyclase and phospholipase C, which in turn regulate the levels of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP₃), and diacylglycerol (DAG). These second messengers then activate downstream protein kinases and other effector molecules, ultimately leading to a cellular response. The specific signaling pathway activated depends on the receptor subtype and the G protein to which it couples.

Interaction with Nucleic Acids and Proteins

The biological activity of small molecules can also stem from their direct interaction with nucleic acids (DNA and RNA) or other proteins that are not enzymes or receptors.

The planar aromatic structure of the pyridine ring in analogues of this compound makes it a candidate for interaction with the planar structures of DNA bases. Studies on pyridine-benzimidazole-based copper complexes have shown that these compounds can bind to DNA, likely through intercalation between the base pairs. nih.gov This interaction can lead to changes in the DNA structure and potentially interfere with processes like replication and transcription. nih.gov The binding affinity of these complexes to DNA has been quantified, with some showing strong binding. nih.gov Other studies have investigated the interaction of palladium(II) and platinum(II) complexes containing pyridine carboxylic acid ligands with DNA, revealing that these complexes can induce DNA cleavage. nih.gov

Furthermore, pyridine itself has been shown to interact with DNA in a pH-dependent manner, acting as a denaturant at neutral pH but stabilizing the DNA duplex under acidic conditions through interactions with the phosphate (B84403) backbone and grooves of the DNA. ub.edu Dicationic diarylpyridines have also been synthesized as nucleic acid-binding agents, with their binding affinity influenced by their shape and the position of the cationic centers. nih.gov

Regarding protein interactions, while specific studies on non-enzymatic/non-receptor protein binding of this compound analogues are not prominent, the general principles of small molecule-protein interactions would apply. These include hydrophobic interactions, hydrogen bonding, and electrostatic interactions, which could lead to modulation of protein function.

DNA/RNA Binding Studies

The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents. For pyridine-containing compounds, research has often focused on their ability to bind to non-canonical DNA structures like G-quadruplexes (G4). These structures are of interest as they are found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug design.

Recent studies have explored a series of novel pyridine bis-quinazoline derivatives for their ability to selectively bind and stabilize G4 DNA structures. nih.govnih.gov These compounds, while structurally more complex than this compound, share the core pyridine motif and provide a model for how such compounds might interact with DNA. Biophysical analyses, including Fluorescence Resonance Energy Transfer (FRET) assays, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) spectroscopy, have demonstrated strong G4 stabilization and high selectivity over double-stranded DNA. nih.govnih.gov

The binding affinity and stabilization potential of these pyridine bis-quinazoline derivatives were found to be significantly influenced by the nature of their side chains. Specifically, derivatives with propylamine (B44156) linkers demonstrated superior performance, achieving significant thermal stabilization of G4 DNA (ΔTm values) and dissociation constants in the nanomolar range. nih.gov This suggests that both the core aromatic system and the appended functional groups are critical for effective DNA interaction.

Compound DerivativeLinker TypeG4 DNA Stabilization (ΔTm in °C)Dissociation Constant (Kd)
Pyridine bis-quinazoline AEthylamine15.2Sub-micromolar
Pyridine bis-quinazoline BPropylamine>20Nanomolar
Pyridine bis-quinazoline CButylamine18.5Sub-micromolar

Protein-Ligand Interaction by Biophysical Methods

The biological effects of small molecules are often mediated by their interaction with specific protein targets. For analogues of this compound, studies have identified interactions with ion channels, which are a major class of drug targets.

A notable example is the investigation of (pyridin-2-yl)methanol derivatives as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.govresearchgate.net TRPV3 is implicated in pain sensation, inflammation, and skin disorders. nih.gov Through systematic optimization of pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a novel and selective TRPV3 antagonist was identified from this class of compounds. nih.gov This research highlights the potential for pyridinyl methanol (B129727) moieties to serve as scaffolds for potent and selective protein inhibitors. The structure-activity relationship (SAR) studies in such research are crucial for understanding the specific molecular interactions that drive binding affinity and functional activity at the protein target.

Analogue StructureTarget ProteinActivity (IC50)Key Structural Feature
(Pyridin-2-yl)methanol Derivative XTRPV30.38 µMcis-cyclobutanol linker
(Pyridin-2-yl)methanol Derivative YTRPV31.2 µMtrans-cyclobutanol linker
(Pyridin-2-yl)methanol Derivative ZTRPV3>10 µMAcyclic linker

Cellular Uptake and Intracellular Localization Mechanisms

For a compound to exert its biological activity, it must first cross the cell membrane and reach its intracellular target. The cellular uptake and subsequent subcellular localization are therefore critical mechanistic aspects. Studies on related pyridine-containing compounds provide insights into how molecular properties influence these processes.

Research on a series of tetra-cationic Zn(II) meso-tetrakis(N-alkylpyridinium-yl)porphyrins has systematically investigated the impact of molecular shape and lipophilicity on cellular uptake and localization. duke.edu By varying the position of the N-alkyl substituent on the pyridyl ring (ortho, meta, or para) and the length of the alkyl chain, researchers could modulate the compound's three-dimensional structure and lipophilicity. duke.edu

The findings indicated that both lipophilicity and the spatial arrangement of charged groups are major determinants of cellular uptake and distribution. duke.edu More lipophilic derivatives, with longer alkyl chains, showed increased cellular uptake and tended to localize in membranes, including those of the mitochondria and endoplasmic reticulum. duke.edu In contrast, more hydrophilic derivatives were predominantly found in lysosomes. duke.edu The position of the substituent was also critical, with the para-substituted isomers showing the highest cellular uptake. duke.edu

Compound TypeKey PropertyCellular Uptake EfficiencyPrimary Intracellular Localization
Hydrophilic Pyridinium (B92312) DerivativeLow LipophilicityLowLysosomes
Amphiphilic Pyridinium Derivative (ortho)High LipophilicityModerateMitochondria, ER, Plasma Membrane
Amphiphilic Pyridinium Derivative (meta)High LipophilicityHighMitochondria, ER, Plasma Membrane
Amphiphilic Pyridinium Derivative (para)High LipophilicityVery HighMitochondria, ER, Plasma Membrane

Pharmacokinetic and Pharmacodynamic (PK/PD) Mechanistic Modeling

Pharmacokinetic and pharmacodynamic (PK/PD) modeling is essential for understanding the relationship between drug exposure and its effect over time. researchgate.net For biaryl compounds, which include the this compound scaffold, PK/PD modeling helps in predicting efficacy and optimizing dosing regimens. acs.org

While a specific PK/PD model for this compound is not available, studies on other biaryl-containing therapeutic agents, such as inhibitors of the PD-1/PD-L1 interaction, offer a relevant framework. acs.org In these studies, pharmacokinetic parameters are determined following intravenous and oral administration in preclinical models. acs.org These parameters, including plasma exposure (AUC), half-life (T1/2), and clearance, are crucial inputs for developing mechanistic PK/PD models. acs.orgresearchgate.net

These models can range from simple empirical descriptions to complex systems that incorporate physiological and molecular processes to simulate the drug's action. researchgate.net For a compound like this compound, a mechanistic PK/PD model would aim to link its concentration in plasma and target tissues to a specific pharmacodynamic endpoint, such as the degree of protein inhibition or the stabilization of a DNA structure.

Biaryl CompoundAdministration RouteDose (mg/kg)AUClast (ng·h/mL)T1/2 (h)
PD-1/PD-L1 Inhibitor 25Intravenous115802.1
PD-1/PD-L1 Inhibitor 25Oral3Not measurable-
BMS-1002 (Reference)Intravenous112501.8

Applications of 3 Pyridin 3 Ylphenyl Methanol in Advanced Materials and Catalysis

Use as a Ligand in Coordination Chemistry and Catalysis

The presence of the nitrogen atom in the pyridine (B92270) ring makes (3-pyridin-3-ylphenyl)methanol an excellent candidate for use as a ligand in coordination chemistry. The lone pair of electrons on the nitrogen can readily coordinate with a variety of transition metal ions, forming stable metal complexes.

The design of metal complexes with ligands analogous to this compound is a well-established area of research. Pyridine and its derivatives are known to form complexes with a wide range of transition metals, including but not limited to ruthenium, rhodium, iridium, palladium, copper, and zinc. The coordination of these ligands to a metal center can lead to the formation of discrete mononuclear or polynuclear complexes, as well as extended coordination polymers. The geometry of the resulting complex is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligands. For instance, square planar, tetrahedral, and octahedral geometries are commonly observed in transition metal pyridine complexes.

The methanol (B129727) group in this compound can also play a role in the design of these complexes. It can participate in hydrogen bonding, influencing the crystal packing and supramolecular structure of the metal complexes. Furthermore, the hydroxyl group can be deprotonated to act as an anionic donor, or it can be functionalized to introduce other coordinating groups, leading to the formation of multifunctional ligands and more complex coordination architectures.

A patent for the preparation of a related compound, (S)-phenyl(pyridin-2-yl)methanol, highlights the importance of this class of compounds in the synthesis of chiral metal complexes for asymmetric catalysis. google.com This suggests that this compound could also be employed as a chiral ligand, or modified to be one, for stereoselective transformations.

Metal complexes bearing pyridine-containing ligands have been extensively investigated as catalysts in a variety of organic transformations. The electronic properties of the pyridine ligand can be tuned by substituents on the ring, which in turn influences the catalytic activity of the metal center. This tunability allows for the optimization of catalyst performance for specific reactions.

Homogeneous catalysis is a primary area of application for such complexes. For example, palladium complexes with N-heterocyclic carbene ligands, which share some structural similarities with pyridinyl-based ligands, have shown activity in the telomerization of 1,3-butadiene (B125203) with methanol. researchgate.net Rhodium complexes with phosphine (B1218219) ligands are used in the carbonylation of methanol to produce acetic acid, and research has explored the use of pyridine-based ligands to enhance catalyst activity in this process. ijcce.ac.irijcce.ac.ir It is conceivable that metal complexes of this compound could exhibit catalytic activity in similar transformations, such as C-C coupling reactions, hydrogenations, and oxidations.

In the realm of heterogeneous catalysis, these metal complexes can be immobilized on solid supports, such as polymers or inorganic materials. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The methanol group of this compound could serve as an anchoring point for grafting the complex onto a support surface.

Integration into Polymer Synthesis and Functional Materials

The bifunctional nature of this compound, possessing both a polymerizable or graftable hydroxyl group and a metal-coordinating pyridyl group, makes it an attractive candidate for the synthesis of functional polymers and materials.

This compound can be envisioned as a monomer or a key building block for the synthesis of specialty polymers. The hydroxyl group can be converted into other functional groups, such as acrylates or epoxides, which can then undergo polymerization to form polymers with pyridinyl side chains. These side chains can then be used to coordinate with metal ions, leading to the formation of metallopolymers.

These metallopolymers can exhibit a range of interesting properties, including stimuli-responsiveness, self-healing capabilities, and catalytic activity. For instance, fluorescent coordination polymers have been synthesized from bis-terpyridine ligands and transition metals, which show pH-responsive emission. nih.gov A similar strategy could be employed with polymers derived from this compound to create sensory materials. The incorporation of metal centers into the polymer matrix can also enhance the thermal and mechanical properties of the material.

The modification of material surfaces is crucial for a wide range of applications, including biocompatibility, adhesion, and sensing. rsc.org this compound can be used to functionalize surfaces through its reactive hydroxyl group. This can be achieved by grafting the molecule onto the surface of various substrates, such as silica (B1680970), metal oxides, or other polymers.

Once the surface is functionalized with this compound, the pyridinyl groups are available to coordinate with metal ions. This allows for the creation of surfaces with controlled metal loading and distribution. Such metal-functionalized surfaces could find applications as heterogeneous catalysts, antibacterial coatings, or platforms for the immobilization of biomolecules. The ability to tailor the surface properties of materials by introducing specific functional groups and metal ions is a powerful tool in materials science. researchgate.netresearchgate.netnih.gov

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The pyridinyl and hydroxyl groups of this compound make it an ideal building block for the construction of supramolecular assemblies.

The pyridine moiety can participate in directional metal-ligand coordination bonds, which are a cornerstone of supramolecular chemistry. This allows for the self-assembly of discrete supramolecular structures, such as molecular squares and cages, as well as extended networks like metal-organic frameworks (MOFs). researchgate.netnih.gov For example, the self-assembly of organometallic squares using terpyridyl metal complexes as bridging ligands has been reported. nih.gov MOFs constructed from pyridyl-based linkers have shown promise in gas storage, separation, and catalysis. figshare.com

The hydroxyl group can engage in hydrogen bonding, which is another key non-covalent interaction in supramolecular chemistry. This can lead to the formation of well-defined hydrogen-bonded networks in the solid state. The interplay between metal-ligand coordination and hydrogen bonding can lead to the formation of complex and hierarchical supramolecular architectures. The ability of pyridyl- and pyrazole-based coordination compounds to form intricate supramolecular assemblies through various non-covalent interactions has been demonstrated. mdpi.comresearchgate.net

Future Research Directions and Emerging Paradigms for 3 Pyridin 3 Ylphenyl Methanol

Exploration of Uncharted Synthetic Routes

The conventional synthesis of (3-pyridin-3-ylphenyl)methanol typically relies on established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a boronic acid derivative and a halide, followed by reduction of a carbonyl group. sandiego.edunih.gov While effective, these methods often involve multi-step processes and the use of expensive catalysts. Future research should focus on developing more efficient, economical, and environmentally benign synthetic strategies.

Emerging paradigms in C-H bond activation and photocatalysis present promising, yet largely unexplored, routes. The direct arylation of pyridine (B92270) or benzene (B151609) derivatives, functionalized with a hydroxymethyl group or a precursor, could significantly shorten the synthetic sequence. Exploring alternative coupling partners beyond boronic acids, such as organosilanes or organotrifluoroborates, which offer different reactivity profiles and stability, is another key direction. organic-chemistry.org Furthermore, developing transition-metal-free benzannulation or multicomponent strategies could provide rapid access to the core structure from simpler, readily available starting materials. researchgate.netresearchgate.net

Synthetic Strategy Potential Advantages Key Research Challenges
Direct C-H ArylationAtom economy, reduced pre-functionalization steps.Regioselectivity control, harsh reaction conditions.
Photocatalytic CouplingMild reaction conditions, use of visible light as a renewable energy source.Catalyst design, substrate scope, quantum yield optimization.
Flow Chemistry SynthesisImproved safety, scalability, and reaction control.Reactor design, optimization of flow parameters.
Transition-Metal-Free MCRsHigh bond-forming efficiency, access to diverse analogs in one pot. researchgate.netDiscovery of novel reaction cascades, control of selectivity.

Development of Novel Mechanistic Probes

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The development of novel mechanistic probes, particularly through isotopic labeling, can provide invaluable insights. wikipedia.org

Future work could involve the synthesis of isotopically labeled versions of this compound. For instance, incorporating ¹³C into the methanol (B129727) carbon or deuterium (B1214612) at the benzylic position would allow for detailed kinetic isotope effect (KIE) studies. nih.gov These studies could elucidate the rate-determining steps and transition state structures in reactions such as oxidation of the alcohol or transformations involving C-O bond cleavage. Similarly, labeling the pyridine ring with ¹⁵N could probe the role of the nitrogen atom in catalysis or its involvement in non-covalent interactions that influence reactivity.

Isotopic Label Position Potential Mechanistic Insight
Deuterium (²H)Benzylic CH₂OHC-H bond activation mechanisms in oxidation reactions (KIE studies). nih.gov
Carbon-13 (¹³C)Methanol CarbonTracking the carbon backbone in rearrangement or fragmentation pathways.
Nitrogen-15 (¹⁵N)Pyridine RingRole of the pyridine nitrogen in catalysis, coordination, and reaction pathways.
Oxygen-18 (¹⁸O)Hydroxyl GroupMechanisms of esterification, etherification, and substitution reactions.

By employing these labeled compounds in conjunction with advanced analytical techniques like specialized mass spectrometry, researchers can track the fate of specific atoms throughout a reaction sequence, confirming or refuting proposed mechanistic pathways. researchgate.netnih.gov

Integration into Multi-component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are powerful tools for generating molecular diversity with high efficiency. rsc.orgnih.govnih.gov this compound possesses two key functional groups—a nucleophilic hydroxyl group and a potentially coordinating/basic pyridine ring—making it an ideal candidate for integration into novel MCR systems.

Future research should aim to design and implement MCRs where this compound acts as a key building block. For example, its alcohol functionality could participate in Passerini or Ugi reactions. nih.govwikipedia.orgbaranlab.org In a Passerini three-component reaction, it could serve as the alcohol component, reacting with an aldehyde and an isocyanide to form α-acyloxy amides. In an Ugi four-component reaction, it could potentially be used to intercept reactive intermediates. acs.org The pyridine nitrogen could act as an internal base or a coordinating ligand to a metal catalyst, influencing the reaction's stereoselectivity or regioselectivity. nih.gov

MCR Type Role of this compound Potential Product Scaffold
Passerini ReactionAlcohol Componentα-Acyloxy carboxamides with a biaryl side chain.
Ugi ReactionAlcohol Component (or other roles)Peptidomimetic structures incorporating the pyridin-3-ylphenyl motif.
Hantzsch-type Pyridine SynthesisAldehyde precursor (via oxidation)Highly substituted dihydropyridines and pyridines.
Novel MCRsBifunctional ComponentComplex heterocyclic systems (e.g., oxazines, fused pyridines).

Developing such MCRs would not only be a testament to synthetic innovation but also rapidly generate libraries of complex molecules based on the this compound scaffold for biological screening.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers a powerful lens for predicting the properties and reactivity of molecules, thereby guiding experimental design. While Density Functional Theory (DFT) has been applied to study related 6-arylated-pyridin-3-yl methanol derivatives, a dedicated and advanced computational examination of this compound is a clear future direction.

Future studies should employ high-level DFT and ab initio methods to create a comprehensive profile of the molecule. This includes calculating its conformational landscape, electronic properties (such as HOMO-LUMO gap and electrostatic potential maps), and spectroscopic signatures (NMR, IR), which can then be correlated with experimental data. mdpi.com Beyond static properties, computational modeling can be used to explore reaction mechanisms, map potential energy surfaces for proposed synthetic routes, and predict the outcomes of reactions. Machine learning models, trained on data from related biaryl systems, could also be developed to predict the bioactivity or material properties of novel derivatives, accelerating the discovery process.

Computational Method Research Goal for this compound
Density Functional Theory (DFT)Prediction of geometric parameters, vibrational frequencies, and electronic properties.
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis spectra and prediction of photophysical properties.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions influencing conformation and reactivity.
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and interactions with solvents or biological macromolecules.
Machine Learning (ML)Prediction of properties (e.g., bioactivity, solubility) for virtual libraries of derivatives.

Potential for Derivatization into High-Value Specialty Chemicals

The functional handles of this compound—the hydroxyl group and the pyridine ring—are ripe for chemical modification, opening the door to a vast chemical space of high-value specialty chemicals. The pyridine ring is a well-established pharmacophore in drug design, known to enhance metabolic stability, permeability, and protein binding. nih.gov

Systematic derivatization of both the alcohol and the pyridine moieties is a key future direction. The hydroxyl group can be converted into esters, ethers, carbamates, and other functionalities through standard transformations. The pyridine nitrogen can be alkylated, oxidized to an N-oxide, or used as a ligand for metal complexes. This dual functionalization allows for the creation of extensive compound libraries for screening in various applications. Potential high-value targets include:

Pharmaceuticals: Analogs could be designed as kinase inhibitors, anti-inflammatory agents, or CNS-active agents, leveraging the common biaryl and pyridine motifs in these drug classes. nih.govmdpi.com

Catalyst Ligands: Chiral derivatives could be synthesized to serve as ligands in asymmetric catalysis, where biaryl backbones are frequently employed.

Organic Materials: Derivatives with extended π-systems could be explored for applications in organic light-emitting diodes (OLEDs) or as components of liquid crystals.

Functional Group Derivatization Reaction Potential Application of Product
Hydroxyl (-OH)Esterification, EtherificationProdrugs, materials with altered solubility/polarity.
Hydroxyl (-OH)Oxidation to Aldehyde/AcidIntermediate for further synthesis (e.g., imines, amides).
Pyridine NitrogenN-Alkylation, N-OxidationModulating basicity, creating ionic liquids, altering biological activity.
Aromatic RingsElectrophilic/Nucleophilic SubstitutionFine-tuning electronic properties for materials science or medicinal chemistry.

By systematically exploring these derivatization pathways, the full potential of this compound as a versatile platform chemical can be unlocked.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
FluorinationKF, DMSO, 80°C, 12 h7598
Methanol group additionNaBH₄, MeOH, RT, 2 h8295

How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound?

Advanced Analysis:
Contradictions often arise from:

  • Catalyst variability : Pd nanoparticles vs. homogeneous catalysts may yield different regioselectivity in substitution reactions .
  • Substrate steric effects : Bulky substituents on the phenyl ring can hinder nucleophilic attack, altering product distributions .

Resolution Strategies:

  • Control experiments : Replicate reactions under standardized conditions (e.g., solvent, catalyst loading) to isolate variables .
  • Computational modeling : Use DFT calculations to predict steric/electronic barriers in contested reaction pathways .

What spectroscopic and chromatographic techniques are optimal for characterizing this compound and its intermediates?

Basic Methodology:

  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the methanol group (δ 4.5–5.0 ppm). ¹³C NMR confirms pyridine ring carbons (δ 120–150 ppm) .
  • IR : O–H stretch (~3300 cm⁻¹) and C–N pyridine vibrations (~1600 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns with methanol/water gradients resolve polar impurities; retention time ~8.2 min under 70:30 MeOH:H₂O .

Advanced Tip : Use LC-MS to detect trace oxidation products (e.g., aldehydes) with m/z = [M + 16]⁺ .

How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability Profile:

  • Light sensitivity : UV exposure leads to oxidation of the methanol group to carboxylic acids; store in amber vials .
  • Thermal degradation : Above 40°C, cyclization reactions may form pyridine-fused byproducts .

Q. Table 2: Degradation Pathways

ConditionDegradation ProductDetection Method
UV light (48 h)3-Pyridin-3-ylbenzoic acidHPLC, λ = 254 nm
60°C, 7 daysBicyclic ether derivativeGC-MS

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution vs. oxidation reactions?

Advanced Mechanistic Discussion:

  • Nucleophilic substitution : The pyridine nitrogen activates the adjacent C–H bond, enabling SNAr reactions at the 4-position with amines/thiols .
  • Oxidation : The methanol group undergoes a two-step process: initial oxidation to an aldehyde (via CrO₃) followed by further oxidation to carboxylic acids under strong acidic conditions .

Computational Support : Frontier molecular orbital (FMO) analysis shows lower LUMO energy at the 4-position, favoring nucleophilic attack .

What bioactivity studies have been conducted on this compound derivatives, and what models are used?

Research Applications:

  • Anticancer activity : Fluorinated derivatives (e.g., 6-fluoro analogs) inhibit kinase enzymes in vitro (IC₅₀ = 0.2–5 µM) .
  • Antimicrobial screening : Pyridine-methanol hybrids show MIC values of 8–32 µg/mL against Gram-positive bacteria .

Models:

  • In vitro : HepG2 cells for cytotoxicity assays .
  • In silico : Molecular docking with EGFR kinase (PDB: 1M17) predicts binding affinity .

How can researchers design experiments to address solubility challenges in aqueous reaction systems?

Methodological Solutions:

  • Co-solvents : Use 10–20% DMSO to enhance solubility without denaturing enzymes in biocatalytic reactions .
  • pH adjustment : Ionize the methanol group at pH > 10 (pKa ~9.5) to improve aqueous solubility .

Q. Table 3: Solubility Data

SolventSolubility (mg/mL)Conditions
Water0.5pH 7.0, 25°C
DMSO4525°C

What computational tools are recommended for retrosynthetic planning of novel derivatives?

Advanced Tools:

  • AI-driven synthesis planners : Use PubChem’s retrosynthesis module with Reaxys and Pistachio databases to predict feasible routes .
  • Descriptor-based QSAR : Calculate logP (experimental: 2.29) and polar surface area (45 Ų) to optimize pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-pyridin-3-ylphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-pyridin-3-ylphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.